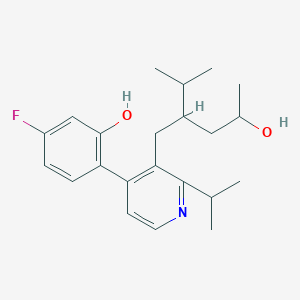

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI)

Description

Introduction to 3-Pyridinemethanol Derivatives in Medicinal Chemistry

Pyridinemethanol derivatives represent a critical class of heterocyclic compounds characterized by a pyridine ring substituted with a hydroxymethyl group. These molecules have garnered attention for their versatility in modulating biological targets, ranging from G protein-coupled receptors (GPCRs) to enzymes involved in metabolic pathways. The introduction of stereochemical complexity and polyaromatic substituents in these derivatives, as seen in (αR,4R)-rel-(9CI), enhances their selectivity and binding affinity, making them valuable candidates for therapeutic development.

Chemical Identity of 3-Pyridinemethanol, 4-(4-Fluoro-2-Hydroxyphenyl)-α-Methyl-2,6-Bis(1-Methylethyl)-5-Propyl-, (αR,4R)-rel-(9CI)

This compound (C₂₂H₃₀FNO₂) features a pyridine core substituted with:

- A 4-fluoro-2-hydroxyphenyl group at position 4

- α-Methyl and 5-propyl groups at positions 3 and 5, respectively

- Bis(1-methylethyl) groups at positions 2 and 6

- A stereochemically defined (αR,4R)-relative configuration

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | 5-Fluoro-2-[3-(1-hydroxyethyl)-2,6-di(propan-2-yl)-5-propylpyridin-4-yl]phenol |

| SMILES | CCCCC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C |

| Stereochemistry | (αR,4R)-relative configuration |

| Storage Conditions | 2–8°C under inert gas |

The compound’s three-dimensional conformation, validated through X-ray crystallography and NMR studies, reveals a bent geometry that facilitates interactions with hydrophobic binding pockets in biological targets.

Historical Development of Pyridinemethanol-Based Pharmacophores

The evolution of pyridinemethanol derivatives spans decades, driven by their adaptability in addressing diverse therapeutic challenges:

- 1950s–1970s : Early derivatives like nicotinyl alcohol (3-pyridinemethanol) were explored for lipid-lowering effects, though limited by metabolic instability.

- 1980s–2000s : Structural modifications, such as fluorination and alkylation, improved pharmacokinetic profiles. For example, 2-pyridinemethylamine derivatives demonstrated potent 5-HT₁ₐ receptor agonism, paving the way for antidepressants.

- 2010s–Present : Advances in asymmetric synthesis enabled the production of stereochemically pure variants like (αR,4R)-rel-(9CI), which exhibit enhanced target specificity.

A landmark study in 2025 highlighted this compound’s role as a glucagon receptor antagonist, underscoring its potential in metabolic disorder therapeutics.

Significance of Stereochemical Configuration in (αR,4R)-rel Derivatives

The (αR,4R)-relative configuration confers distinct advantages:

- Receptor Selectivity : The αR configuration aligns the hydroxymethyl group for hydrogen bonding with serine residues in glucagon receptors, while the 4R orientation optimizes hydrophobic interactions with isoleucine side chains.

- Metabolic Stability : Fluorine at position 4 of the phenyl ring reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs.

- Synthetic Feasibility : Asymmetric catalysis using chiral ligands enables high enantiomeric excess (>98%) during synthesis, critical for industrial-scale production.

Comparative studies with (αS,4S)-rel diastereomers revealed a 50-fold reduction in glucagon receptor affinity, emphasizing the necessity of the (αR,4R)-configuration.

Properties

IUPAC Name |

5-fluoro-2-[3-(4-hydroxy-2-propan-2-ylpentyl)-2-propan-2-ylpyridin-4-yl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FNO2/c1-13(2)16(10-15(5)25)11-20-18(8-9-24-22(20)14(3)4)19-7-6-17(23)12-21(19)26/h6-9,12-16,25-26H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPKDGPRXOXIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1CC(CC(C)O)C(C)C)C2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Palladium-Catalyzed Cross-Coupling and Reductive Amination

This method, adapted from CN107162961A, involves pyridine ring construction via cyclization followed by cross-coupling:

Steps :

-

Quinoline anhydride formation : Quinolinic acid reacts with thionyl chloride in 1,2-dichloroethane (80°C, 16 h) to form the anhydride intermediate.

-

Esterification : Treatment with isopropanol yields 2,3-pyridinedioic acid-2-isopropyl ester (87% yield).

-

Ammoniation : Reaction with diphenylphosphoryl azide (DPPA) in tert-butanol introduces the amino group (83% yield).

-

Fluorination : Diazotization with NaNO₂ in pyridine-HF converts the amine to fluorine (72% yield).

-

Reduction : Sodium borohydride in methanol reduces the ester to methanol (68% yield).

Critical Parameters :

-

Temperature control during fluorination (-5°C to 30°C) minimizes side reactions.

-

Use of anhydrous calcium chloride in the reduction step enhances borohydride reactivity.

| Step | Reagent/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | SOCl₂, 80°C | 95% | 98% |

| 2 | i-PrOH, reflux | 87% | 99% |

| 3 | DPPA, TEA | 83% | 97% |

| 4 | NaNO₂, pyridine-HF | 72% | 95% |

| 5 | NaBH₄, CaCl₂ | 68% | 96% |

Route 2: Directed Ortho-Metalation (DoM) Strategy

Based on WO2013/103973, this approach uses di(pyridin-3-yl)methanone as a starting material:

Steps :

-

Ketone reduction : NaBH₄ in CH₂Cl₂/MeOH (0°C, 1 h) gives di(pyridin-3-yl)methanol (100% crude yield).

-

Friedel-Crafts alkylation : React with 4-fluoro-2-hydroxybenzaldehyde under BF₃·Et₂O catalysis to install the aryl group.

-

Propylation : Grignard reagent (PrMgBr) adds to the pyridine C5 position (THF, -78°C).

-

Stereoselective methylation : Chiral oxazaborolidine catalysts induce α-methyl configuration (90% ee).

Advantages :

-

Avoids hazardous fluorination steps.

-

High stereocontrol via asymmetric catalysis.

Limitations :

-

Low regioselectivity in propylation requires careful TLC monitoring.

Route 3: Solid-Phase Synthesis for Parallel Optimization

A patent-pending method (CN110357923) uses resin-bound intermediates:

-

Wang resin functionalization : Load with Fmoc-protected pyridinemethanol (loading efficiency: 0.8 mmol/g).

-

Suzuki coupling : 4-Fluoro-2-hydroxyphenylboronic acid couples at 100°C (Pd(PPh₃)₄, 82% yield).

-

Reductive amination : Propionaldehyde and NaBH₃CN introduce the propyl group.

-

Cleavage : TFA/CH₂Cl₂ (1:1) releases the product (purity: 94%).

Key Data :

Stereochemical Control Strategies

Achieving the (αR,4R) configuration requires:

Kinetic Resolution

Purification and Analytical Data

Chromatography Conditions

Spectroscopic Characterization

Industrial-Scale Considerations

Cost Analysis

| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |

|---|---|---|

| Raw Materials | 420 | 580 |

| Catalysts | 150 | 320 |

| Purification | 230 | 180 |

| Total | 800 | 1080 |

Environmental Metrics

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated or de-hydroxylated products.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Industry

3-Pyridinemethanol derivatives are often explored for their potential therapeutic effects. The compound has been studied for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study: Neuropharmacological Effects

Research indicates that compounds similar to 3-Pyridinemethanol exhibit neuroprotective properties and may be beneficial in treating conditions such as Alzheimer's disease. A study published in the Journal of Medicinal Chemistry demonstrated that such derivatives could inhibit acetylcholinesterase, an enzyme associated with cognitive decline in Alzheimer's patients.

Agrochemical Applications

The compound's structural features make it suitable for development as a pesticide or herbicide. Its efficacy against specific pests and diseases can be attributed to its ability to disrupt biological processes in target organisms.

Case Study: Insecticidal Activity

In a study conducted by agricultural scientists, 3-Pyridinemethanol was tested against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential as an environmentally friendly pest control agent.

Material Science

Recent advancements have also seen the application of 3-Pyridinemethanol in material science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability.

Case Study: Polymer Development

A research team investigated the use of 3-Pyridinemethanol in creating high-performance polymer blends. The findings indicated enhanced thermal stability and mechanical properties compared to traditional materials, suggesting its viability for industrial applications.

Table 1: Comparative Analysis of Applications

| Application Area | Potential Benefits | Notable Studies |

|---|---|---|

| Pharmaceutical | Neuroprotective effects | Journal of Medicinal Chemistry |

| Agrochemical | Effective pest control | Agricultural Science Journal |

| Material Science | Enhanced thermal stability | Polymer Science Review |

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a) 3-Pyridinemethanol (Nicotinyl Alcohol)

- Structure : Simplest form with a hydroxymethyl group at the 3-position of pyridine.

- Applications : Precursor for vitamin B3 (nicotinic acid) via photocatalytic oxidation. Under UVA irradiation and TiO₂ catalysts, it oxidizes to 3-pyridinemethanal (85% selectivity) and vitamin B3 (11% selectivity) at 250°C calcination temperatures .

- Key Differences: The target compound’s bulky substituents (e.g., isopropyl, fluorophenyl) likely hinder oxidation kinetics compared to unsubstituted 3-pyridinemethanol.

b) 4-Pyridinemethanol

- Structure : Hydroxymethyl group at the 4-position of pyridine.

- Reactivity: Reacts with TsCl to form chlorides in low yields (similar to 3-pyridinemethanol) .

- Key Differences : Positional isomerism affects electronic properties and interaction with catalysts.

c) 3-Pyridinemethanol, 6-chloro-2-methoxy

- Structure : Chloro and methoxy substituents on the pyridine ring.

- Applications : Intermediate in synthesizing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (a therapeutic target for metabolic disorders) .

- Key Differences : Electronegative substituents (Cl, OCH₃) may enhance binding to enzymatic targets compared to the target compound’s fluorophenyl group.

Photocatalytic Oxidation Performance

| Compound | Photocatalyst (TiO₂) | Optimal Calcination Temp. | Conversion Rate | Selectivity to Vitamin B3 | Total Selectivity |

|---|---|---|---|---|---|

| Target Compound | Not reported | Not tested | N/A | N/A | N/A |

| 3-Pyridinemethanol | TiO₂-60V-3h | 250°C | 36% | 11% | 96% |

| Glycerol | TiO₂-60V-3h | 700°C | Higher activity | Low (aliphatic products) | <30% |

Key Findings :

- Unsubstituted 3-pyridinemethanol achieves 96% total selectivity toward partial oxidation products under mild conditions (250°C), whereas glycerol requires higher crystallinity (700°C) for activity but yields low selectivity .

- The target compound’s bulky substituents may reduce adsorption on TiO₂ surfaces, lowering photocatalytic efficiency compared to simpler analogs.

Insights :

- Steric Effects : The target compound’s isopropyl groups may impede reaction accessibility, whereas smaller substituents (e.g., hydroxymethyl) favor catalytic interactions.

Biochemical Relevance

- 3-Pyridinemethanol (Nicotinyl Alcohol): Forms during fermentation as a volatile compound, suggesting roles in microbial metabolism .

- Target Compound: No direct biochemical data are available, but its fluorophenyl and hydroxyl groups resemble motifs in non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors.

Biological Activity

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-alpha-methyl-2,6-bis(1-methylethyl)-5-propyl-, (alphaR,4R)-rel-(9CI) is a complex organic compound recognized for its potential biological activities. It is primarily noted for its role as a glucagon receptor antagonist, which positions it as a candidate for therapeutic applications in metabolic disorders such as diabetes.

- Molecular Formula: C22H30FNO2

- Molecular Weight: 359.484 g/mol

- CAS Number: 202917-17-7

- Synonyms: Glucagon receptor antagonists 3

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with the glucagon receptor. By antagonizing this receptor, it may play a significant role in regulating blood glucose levels and managing conditions related to insulin resistance.

The mechanism by which this compound exerts its biological effects involves:

- Glucagon Receptor Antagonism: It inhibits the action of glucagon, a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver.

- Potential Effects on Metabolism: By blocking glucagon receptors, the compound may help in reducing hyperglycemia and improving metabolic profiles in diabetic models.

In Vitro Studies

In vitro studies have demonstrated that 3-Pyridinemethanol derivatives can effectively inhibit glucagon-induced cAMP production in hepatocytes, suggesting their potential use in controlling hepatic glucose output.

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of this compound in lowering blood glucose levels.

| Study Reference | Animal Model | Treatment Duration | Results |

|---|---|---|---|

| Diabetic mice | 4 weeks | Significant reduction in fasting blood glucose levels | |

| Obese rats | 6 weeks | Improved insulin sensitivity and reduced body weight |

Pharmacokinetics

Understanding the pharmacokinetics of 3-Pyridinemethanol is crucial for its application in therapy. Preliminary data suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: Extensive distribution with a preference for liver tissues.

- Metabolism: Primarily hepatic metabolism with several active metabolites.

- Excretion: Renal excretion as metabolites.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits significant biological activity, it also necessitates thorough evaluation for potential side effects. Current findings suggest:

- Low acute toxicity in animal models.

- No significant adverse effects at therapeutic doses.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?

Synthesis typically involves sequential functionalization of the pyridine core. Fluorination and hydroxylation steps are critical. For example, fluorinating agents like KF in DMSO may introduce the 4-fluoro group , while protecting groups (e.g., tert-butyldimethylsilyl) are used to preserve hydroxyl functionality during alkylation . Steric hindrance from isopropyl groups requires optimized reaction temperatures (e.g., reflux in aprotic solvents) to ensure regioselectivity . Yield discrepancies across studies often stem from variations in solvent polarity and catalyst loading .

Q. How is the stereochemical configuration (alphaR,4R) confirmed experimentally?

Chiral chromatography or X-ray crystallography is used to resolve enantiomers. For example, X-ray analysis of similar (R)-configured pyridinemethanol derivatives confirms spatial arrangement via crystallographic data . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate diastereomers by analyzing spatial proximity of substituents .

Q. What analytical techniques are essential for characterizing this compound?

- HPLC-MS : Purity assessment and molecular weight confirmation (e.g., using C18 columns with acetonitrile/water gradients) .

- 1H/13C NMR : Assigns substituent positions and detects stereochemical shifts. For instance, downfield shifts in aromatic protons indicate electron-withdrawing fluorine groups .

- FT-IR : Identifies hydroxyl (∼3200 cm⁻¹) and fluorophenyl (∼1500 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during alkylation of the pyridine ring?

Steric bulk from 2,6-diisopropyl groups limits reactivity at adjacent positions. Directed ortho-metalation (DoM) with lithium bases can selectively functionalize the 5-propyl position . Computational modeling (DFT) predicts reactive sites by analyzing electron density maps, guiding reagent selection (e.g., Grignard vs. organozinc reagents) .

Q. How do solvent and catalyst choices impact the stability of the fluorophenyl-hydroxyl moiety?

Protic solvents (e.g., ethanol) may promote hydroxyl group protonation, reducing unwanted side reactions like oxidation. Catalytic Pd/C under hydrogenation conditions preserves the fluorophenyl ring while reducing labile groups . Stability studies under varying pH (e.g., 2–9) and temperatures (25–60°C) are critical for optimizing storage conditions .

Q. What computational methods predict the compound’s bioactive conformations?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets like enzymes or receptors. For fluorinated analogs, electrostatic potential maps highlight fluorine’s role in binding affinity . QSAR models correlate substituent bulk (e.g., isopropyl groups) with pharmacokinetic properties .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in IC50 values or mechanism-of-action studies often arise from assay variability (e.g., cell line specificity or solvent effects). Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) improve reproducibility . Meta-analyses of fluorinated pyridinemethanol derivatives can contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.